

GR83895 (CAS: 152323-73-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: GR83895
Cat. No.: B15586731

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This document provides a comprehensive technical overview of **GR83895**, a synthetic RGD-based peptide known for its role as a fibrinogen receptor antagonist and inhibitor of platelet aggregation.

Core Compound Information

GR83895 is a peptide-based molecule designed to interact with the fibrinogen receptor, primarily the integrin $\alpha\text{IIb}\beta\text{3}$, on the surface of platelets. By blocking this receptor, **GR83895** interferes with the final common pathway of platelet aggregation, a critical step in thrombus formation.

Property	Value
CAS Number	152323-73-4
Molecular Formula	$\text{C}_{29}\text{H}_{39}\text{N}_9\text{O}_8\text{S}$
Molecular Weight	673.74 g/mol
Mechanism of Action	Fibrinogen Receptor (Integrin $\alpha\text{IIb}\beta\text{3}$) Antagonist
Primary Biological Effect	Inhibition of Platelet Aggregation

Quantitative Biological Activity

The primary reported biological activity of **GR83895** is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Assay	Agonist	Platelet Source	IC ₅₀
Platelet Aggregation	ADP	Human Gel-Filtered Platelets	0.9 μ M

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of **GR83895**. These are based on standard laboratory methods and should be adapted as necessary for specific experimental conditions.

Inhibition of ADP-Induced Platelet Aggregation

This assay measures the ability of a compound to prevent platelet clumping after stimulation with ADP.

Methodology:

- Preparation of Gel-Filtered Platelets:
 - Human blood is collected into an anticoagulant solution (e.g., acid-citrate-dextrose).
 - Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 15 minutes).
 - The PRP is then applied to a gel filtration column (e.g., Sepharose 2B) to separate the platelets from plasma proteins.^{[1][2]} The resulting gel-filtered platelets (GFP) are collected and their concentration is adjusted.
- Platelet Aggregation Assay:
 - The aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

- A baseline is established with the GFP suspension.
- **GR83895** (at various concentrations) is pre-incubated with the GFP.
- Platelet aggregation is initiated by the addition of a standard concentration of ADP.
- The change in light transmission is recorded over time, and the percentage of inhibition is calculated relative to a control (vehicle-treated) sample.
- IC₅₀ Determination:
 - The concentration of **GR83895** that inhibits 50% of the ADP-induced platelet aggregation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.^{[3][4][5]}

Fibrinogen Receptor Binding Assay

This assay quantifies the affinity of **GR83895** for the integrin $\alpha\text{IIb}\beta 3$ receptor.

Methodology:

- Receptor and Ligand Preparation:
 - Purified human integrin $\alpha\text{IIb}\beta 3$ is coated onto the wells of a microtiter plate.
 - Labeled fibrinogen (e.g., biotinylated or radiolabeled) is used as the ligand.
- Competitive Binding Assay:
 - The coated wells are incubated with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of **GR83895**.
 - After incubation, the wells are washed to remove unbound reagents.
 - The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen followed by a colorimetric substrate).
- Data Analysis:

- The data is used to generate a competition curve, from which the IC_{50} (the concentration of **GR83895** that displaces 50% of the labeled fibrinogen) can be determined.
- The binding affinity (K_i or K_d) can then be calculated from the IC_{50} value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

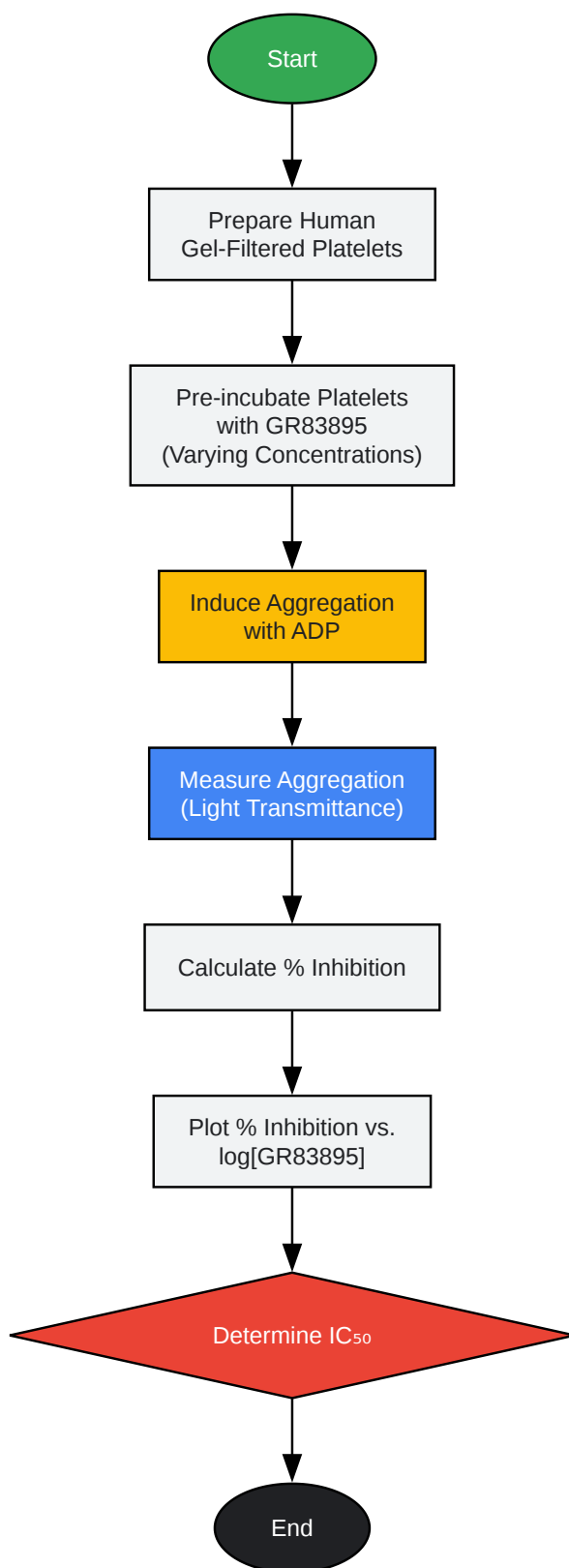
Integrin $\alpha IIb\beta 3$ Signaling Pathway in Platelet Activation

The following diagram illustrates the central role of integrin $\alpha IIb\beta 3$ in platelet aggregation. Platelet agonists like ADP initiate an "inside-out" signaling cascade that activates integrin $\alpha IIb\beta 3$, enabling it to bind fibrinogen. This binding then triggers "outside-in" signaling, leading to platelet spreading, aggregation, and thrombus formation.^{[6][7][8]} **GR83895** acts by blocking the binding of fibrinogen to the activated integrin.

Caption: Integrin $\alpha IIb\beta 3$ signaling in platelet aggregation and the point of inhibition by **GR83895**.

Experimental Workflow for IC_{50} Determination

The following diagram outlines the key steps in determining the IC_{50} value of **GR83895** for the inhibition of platelet aggregation.



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Caption: Workflow for determining the IC_{50} of **GR83895** in a platelet aggregation assay.

Further Research Considerations

While the primary activity of **GR83895** is established, further research would be beneficial to fully characterize its pharmacological profile. This includes:

- Integrin Selectivity: Determining the binding affinity of **GR83895** for other RGD-binding integrins to assess its selectivity profile.
- In Vivo Efficacy: Evaluating the antithrombotic effects of **GR83895** in animal models of thrombosis.[9][10][11][12][13]
- Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **GR83895** to understand its in vivo behavior.[14][15][16][17][18]

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